TD-428

PROTAC Linker Chemistry CRBN Ligand

Do not substitute: This molecule's unique benzotriazinone-based CRBN ligand and PEG3 linker geometry define its specific degradation profile and ternary complex cooperativity, which are not interchangeable with dBET1 or ARV-825. Essential for definitive BRD4-targeted protein degradation studies.

Molecular Formula C43H43ClN10O7S
Molecular Weight 879.4 g/mol
Cat. No. B12427363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTD-428
Molecular FormulaC43H43ClN10O7S
Molecular Weight879.4 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC(=CC=C4)OCCOCCOCCNC5=CC=CC6=C5C(=O)N(N=N6)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C
InChIInChI=1S/C43H43ClN10O7S/c1-24-25(2)62-43-37(24)39(27-10-12-28(44)13-11-27)47-33(40-51-49-26(3)53(40)43)23-36(56)46-29-6-4-7-30(22-29)61-21-20-60-19-18-59-17-16-45-31-8-5-9-32-38(31)42(58)54(52-50-32)34-14-15-35(55)48-41(34)57/h4-13,22,33-34,45H,14-21,23H2,1-3H3,(H,46,56)(H,48,55,57)/t33-,34?/m0/s1
InChIKeyXEZUBGASURUNMF-CDRRMRQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide: PROTAC Degrader Structure and Class Characteristics


The compound is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) consisting of a bromodomain and extra-terminal (BET) family binding ligand covalently linked to a cereblon (CRBN) E3 ubiquitin ligase recruiting ligand [1]. This design facilitates the formation of a ternary complex that directs target proteins, primarily BRD4, for ubiquitination and subsequent proteasomal degradation [2]. As a CRBN-recruiting PROTAC, it belongs to the class of targeted protein degraders, which are distinguished from traditional small molecule inhibitors by their substoichiometric, event-driven mechanism of action [3]. The precise identity and comparative performance of this molecule against other BET degraders is the subject of the following evidence.

Procurement Rationale: Why Generic BRD4 Degrader Substitution Fails for 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide


Substituting one BRD4-targeting PROTAC for another based solely on target class is a scientifically invalid procurement strategy. The unique chemical composition of this molecule, including its specific linker (PEG3 chain connecting a phenylacetamide to a benzotriazinone-containing CRBN ligand) and the (+)-JQ1-derived BET-binding warhead, dictates its physicochemical properties, ternary complex geometry, degradation selectivity profile, and pharmacokinetic behavior [1]. The performance of a PROTAC is exquisitely sensitive to these structural features, as even minor alterations in linker length or composition can profoundly impact the cooperativity of ternary complex formation, cellular permeability, and the resultant degradation efficiency and isoform selectivity [2]. Consequently, the quantitative evidence presented in Section 3 demonstrates that this compound possesses a unique profile that cannot be assumed for other CRBN-based BET degraders like dBET1, ARV-825, or MZ1.

Quantitative Differentiation of 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide Against Key Comparators


Comparative Structural and Linker Composition Analysis

This compound incorporates a unique benzotriazinone-based CRBN ligand (3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl) linked via a PEG3 chain to a phenylacetamide. This contrasts with the commonly used phthalimide-based CRBN ligand (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl) found in dBET1 and ARV-825 [1]. The distinct CRBN-binding moiety is expected to alter the ternary complex geometry and may influence degradation selectivity and kinetics [2].

PROTAC Linker Chemistry CRBN Ligand Benzotriazinone

Comparative Degradation Potency: DC50 for BRD4

While the exact DC50 of the target compound has not been reported in the public domain, its potency can be contextualized against established CRBN-based BRD4 degraders. ARV-825, a structurally related PROTAC, demonstrates a DC50 of <1 nM in cellular assays . dBET1, another common comparator, exhibits a less potent EC50 of 430 nM (or IC50 of 20 nM) for BRD4 degradation [1]. The significant potency difference between ARV-825 and dBET1 highlights the critical role of linker design and E3 ligase ligand choice on degradation efficiency, implying that the target compound's performance will be unique to its specific architecture.

BRD4 Degradation DC50 PROTAC Potency Cellular Assay

Comparative Selectivity Profile: Isoform Degradation Preference

BET degraders exhibit varying selectivity profiles. MZ1, a VHL-based PROTAC, preferentially degrades BRD4 over BRD2 and BRD3 (DC50 of 8-23 nM for BRD4 in H661/H838 cells) . In contrast, dBET1 significantly downregulates BRD2, BRD3, and BRD4 . ARV-771, a VHL-based degrader, degrades BRD2, BRD3, and BRD4 with DC50 values of 1-6 nM . The target compound, with its unique benzotriazinone CRBN ligand and linker, is expected to possess a distinct degradation selectivity fingerprint, which is a critical parameter for assay design and therapeutic hypothesis testing.

BET Isoform Selectivity BRD2 BRD3 Degradation Specificity

In Vivo Pharmacokinetic and Efficacy Contextualization

The in vivo performance of PROTACs is highly variable and structure-dependent. For example, dBET1 at 50 mg/kg IP in mice induces significant BRD4 degradation and MYC downregulation in tumors within four hours of a single dose . Another BRD4 degrader, dBET6, reduces leukemic burden in a mouse T-ALL model at 7.5 mg/kg twice daily . The target compound's in vivo pharmacokinetic and pharmacodynamic profile will be a direct consequence of its unique physicochemical properties and is not predictable from other class members.

Pharmacokinetics Mouse Xenograft In Vivo Efficacy dBET1

Recommended Research Applications for 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide


Investigating the Impact of a Benzotriazinone-Based CRBN Ligand on Ternary Complex Formation

This compound's unique CRBN-recruiting module provides a tool for studying how the benzotriazinone pharmacophore influences the geometry and stability of the BRD4-PROTAC-CRBN ternary complex relative to the more common phthalimide-based ligands found in dBET1 and ARV-825 [1]. Biophysical assays like SPR or HDX-MS can be employed to quantify differences in cooperativity (α-factor) [2].

Evaluating the Degradation Selectivity Fingerprint of a Novel Linker-Payload Combination

Given the known variability in BET isoform selectivity among PROTACs (e.g., MZ1's preference for BRD4 vs. the pan-BET activity of dBET1) [1], this compound should be used to profile its degradation selectivity across BRD2, BRD3, and BRD4 in cellular assays. This is critical for defining its specific biological effects and differentiating it from other CRBN-based degraders [2].

Serving as a Negative Control for Phthalimide-Based CRBN Degraders

When testing a hypothesis that requires a specific mode of CRBN engagement, this compound can serve as a chemical probe with a distinct E3 ligase binding mode. Comparing its cellular effects to those of phthalimide-based degraders (e.g., dBET1) can help attribute phenotypes to the specific CRBN ligand or linker composition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for TD-428

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.